molecular formula C8H3BrFNO3 B2456965 4-Bromo-3-fluoroisatoic anhydride CAS No. 1820618-26-5

4-Bromo-3-fluoroisatoic anhydride

Cat. No.: B2456965
CAS No.: 1820618-26-5
M. Wt: 260.018
InChI Key: ZNVJWGOVMJSHNZ-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoroisatoic anhydride is a fluorinated organic compound with the molecular formula C8H3BrFNO3. It is a derivative of isatoic anhydride, featuring bromine and fluorine substituents on the aromatic ring. This compound is primarily used in organic synthesis and serves as a building block for the preparation of various fluorinated compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-fluoroisatoic anhydride typically involves the reaction of 4-bromo-3-fluoroaniline with phosgene or its derivatives, such as triphosgene or ethyl chloroformate. The reaction proceeds under controlled conditions to form the desired anhydride. The general reaction scheme is as follows:

    Starting Material: 4-Bromo-3-fluoroaniline

    Reagent: Phosgene, triphosgene, or ethyl chloroformate

    Conditions: Solvent (e.g., dichloromethane), temperature control, and inert atmosphere

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluoroisatoic anhydride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine and fluorine substituents on the aromatic ring can be replaced by nucleophiles under appropriate conditions.

    Hydrolysis: The anhydride group can be hydrolyzed to form the corresponding carboxylic acids.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar solvents.

    Hydrolysis: Aqueous acid or base solutions.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products

    Nucleophilic Substitution: Substituted derivatives with different functional groups.

    Hydrolysis: 4-Bromo-3-fluorobenzoic acid and related compounds.

    Coupling Reactions: Biaryl compounds with various substituents.

Scientific Research Applications

4-Bromo-3-fluoroisatoic anhydride is utilized in various scientific research applications, including:

    Organic Synthesis: As a building block for the synthesis of complex fluorinated molecules.

    Medicinal Chemistry: For the development of fluorinated pharmaceuticals with improved bioavailability and metabolic stability.

    Material Science: In the preparation of fluorinated polymers and advanced materials with unique properties.

    Biological Studies: As a probe for studying enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoroisatoic anhydride involves its reactivity towards nucleophiles and electrophiles. The presence of bromine and fluorine atoms enhances its electrophilic character, making it susceptible to nucleophilic attack. The anhydride group can undergo hydrolysis, releasing reactive intermediates that can interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-chloroisatoic anhydride
  • 4-Bromo-3-iodoisatoic anhydride
  • 4-Fluoro-3-chloroisatoic anhydride

Uniqueness

4-Bromo-3-fluoroisatoic anhydride is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. This combination enhances its reactivity and makes it a valuable intermediate in the synthesis of fluorinated compounds.

Properties

IUPAC Name

7-bromo-8-fluoro-1H-3,1-benzoxazine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrFNO3/c9-4-2-1-3-6(5(4)10)11-8(13)14-7(3)12/h1-2H,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNVJWGOVMJSHNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=O)OC(=O)N2)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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